Pantenicate
Description
Contextualization of Pantenicate within Complex Organic Molecular Architectures
This compound is a notable example of a complex organic molecular architecture, synthesized for specific biochemical interactions. Its structure is characterized by a high molecular weight and multiple functional groups, which contribute to its specific properties. The molecule is a tetraester, indicating four ester linkages, and contains a disulfide bond, a feature often crucial for the structure and function of proteins and peptides.
The complexity of this compound's structure, with its multiple chiral centers and ester groups, places it among large biomolecular derivatives. The design of such molecules often aims to modify the properties of a parent compound, in this case, pantethine (B1678406), to enhance its activity or prolong its effects.
Historical Overview of this compound's Emergence in Academic Literature and Investigational Status
This compound first appeared in the scientific literature in the mid-1980s. A key pharmacological study published in 1985 described it as a new hypolipidemic drug with prolonged activity. hodoodo.com This initial research focused on the synthesis of this compound, which is the tetraester of pantethine with 3-(3-pyridinemethoxycarbonyl)propionic acid, and its potential as an agent to lower lipid levels in the blood. hodoodo.comataman-chemicals.comataman-chemicals.com
The compound was assigned the International Nonproprietary Name (INN) "this compound," signifying its recognition as a distinct pharmaceutical substance. who.intwho.intantibodysociety.org It is also identified by the code MG28362. hodoodo.com The investigational focus on this compound has been primarily on its role as an antilipemic agent, a class of drugs used to treat high levels of fats, such as cholesterol, in the blood. ataman-chemicals.comnih.gov While it was developed as an antihyperlipidemic agent, detailed information about its further clinical development is not widely available. ncats.io Currently, this compound is primarily classified as a biochemical used for research purposes. hodoodo.com
Structural Elucidation of this compound and Its Relationship to Established Biochemical Entities
The chemical structure of this compound is intrinsically linked to fundamental biochemical pathways. A detailed look at its composition reveals its relationship to well-known biological molecules.
This compound is a derivative of pantethine . Pantethine itself is a dimeric form of pantetheine (B1680023), which is composed of pantothenic acid (Vitamin B5) and cysteamine (B1669678). Two pantetheine molecules are joined by a disulfide bond to form pantethine. Pantethine is a crucial intermediate in the biosynthesis of Coenzyme A (CoA) , an essential cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids. mdpi.comsigmaaldrich.comsigmaaldrich.comrug.nl
The full chemical name for this compound is tetrakis(pyridin-3-ylmethyl) O,O',O'',O'''-((3R,22R)-2,2,23,23-tetramethyl-4,8,17,21-tetraoxo-12,13-dithia-5,9,16,20-tetraazatetracosane-1,3,22,24-tetrayl) tetrasuccinate. hodoodo.com This complex name describes a central pantethine core to which four molecules of a nicotinic acid (a form of Vitamin B3) derivative are attached via succinate (B1194679) ester linkages. This structure effectively combines components derived from two different B vitamins.
Below are the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C62H78N8O20S2 |
| Molecular Weight | 1319.46 g/mol |
| CAS Number | 96922-80-4 |
| InChIKey | PCGCUXHCEFYPOT-YQOHNZFASA-N |
Properties
CAS No. |
96922-80-4 |
|---|---|
Molecular Formula |
C62H78N8O20S2 |
Molecular Weight |
1319.5 g/mol |
IUPAC Name |
4-O-[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis[[4-oxo-4-(pyridin-3-ylmethoxy)butanoyl]oxy]butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-[4-oxo-4-(pyridin-3-ylmethoxy)butanoyl]oxybutyl] 1-O-(pyridin-3-ylmethyl) butanedioate |
InChI |
InChI=1S/C62H78N8O20S2/c1-61(2,41-87-53(77)15-13-49(73)83-37-43-9-5-23-63-33-43)57(89-55(79)19-17-51(75)85-39-45-11-7-25-65-35-45)59(81)69-27-21-47(71)67-29-31-91-92-32-30-68-48(72)22-28-70-60(82)58(90-56(80)20-18-52(76)86-40-46-12-8-26-66-36-46)62(3,4)42-88-54(78)16-14-50(74)84-38-44-10-6-24-64-34-44/h5-12,23-26,33-36,57-58H,13-22,27-32,37-42H2,1-4H3,(H,67,71)(H,68,72)(H,69,81)(H,70,82)/t57-,58-/m0/s1 |
InChI Key |
PCGCUXHCEFYPOT-YQOHNZFASA-N |
SMILES |
CC(C)(COC(=O)CCC(=O)OCC1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)CCC(=O)OCC2=CN=CC=C2)OC(=O)CCC(=O)OCC3=CN=CC=C3)OC(=O)CCC(=O)OCC4=CN=CC=C4 |
Isomeric SMILES |
CC(C)(COC(=O)CCC(=O)OCC1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)CCC(=O)OCC2=CN=CC=C2)OC(=O)CCC(=O)OCC3=CN=CC=C3)OC(=O)CCC(=O)OCC4=CN=CC=C4 |
Canonical SMILES |
CC(C)(COC(=O)CCC(=O)OCC1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)CCC(=O)OCC2=CN=CC=C2)OC(=O)CCC(=O)OCC3=CN=CC=C3)OC(=O)CCC(=O)OCC4=CN=CC=C4 |
Synonyms |
(R-(R*,R*))-3-Pyridylmethyl hydrogen succinate, tetraester with N,N'-(dithiobis(ethyleneiminocarbonylethylene))bis(2,4- dihydroxy-3,3-dimethylbutyramide) 3-(3-pyridinemethoxycarbonyl)propionic acid pantethine tetraester MG 28362 MG-28362 pantenicate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pantenicate
Retrosynthetic Analysis and Key Disconnections in Pantenicate Construction
A retrosynthetic analysis of this compound reveals its core components and suggests a convergent synthetic strategy. The primary disconnection point is the ester linkage between the four hydroxyl groups of pantethine (B1678406) and four molecules of 3-(3-pyridinemethoxycarbonyl)propionic acid. This identifies pantethine and the substituted propionic acid as the two key precursors.
This compound is the tetraester of pantethine with 3-(3-pyridinemethoxycarbonyl)propionic acid. nih.govthegoodscentscompany.com
Further deconstruction of these precursors leads to simpler, commercially available or readily synthesizable starting materials:
Pantethine: This disulfide-linked dimer can be disconnected at the disulfide bond to yield two molecules of pantetheine (B1680023). Pantetheine itself is an amide formed from β-alanine and cysteamine (B1669678), attached to a pantoic acid moiety. The pantoic acid portion, which contains the chiral 2,4-dihydroxy-3,3-dimethylbutyramide scaffold, can be derived from pantolactone.
3-(3-Pyridinemethoxycarbonyl)propionic acid: This precursor can be retrosynthetically cleaved at the ester bond to reveal 3-pyridylmethanol and succinic anhydride (B1165640). 3-Pyridylmethanol can be synthesized from the reduction of nicotinic acid or its esters.
This analysis dictates a synthetic approach that involves the independent synthesis of the pantethine core and the pyridinemethoxycarbonylpropionic acid side chains, followed by a final esterification step to assemble the target molecule, this compound.
Detailed Synthesis of this compound Precursors and Intermediate Compounds
The synthesis of this compound necessitates the careful preparation of its constituent parts. This section details the synthetic routes to pantethine, the pyridinemethoxycarbonylpropionic acid units, and the foundational chiral scaffold.
Synthesis of Pantethine and its Dithio-Bridge Formation
Pantethine is a dimeric form of pantetheine, connected by a disulfide bridge. caldic.com Its synthesis typically involves the initial preparation of pantetheine, which is then oxidized to form the disulfide link.
One common route to pantetheine involves the condensation of pantothenic acid or its derivatives with cysteamine. For instance, methyl pantothenate can be condensed with cysteamine to yield pantetheine. acs.org Alternatively, pantethine can be synthesized directly by coupling an activated form of pantothenic acid with cystamine (B1669676), the disulfide-containing diamine. google.com For example, calcium pantothenate can be reacted with cystamine dihydrochloride (B599025) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a pyridine (B92270)/water solvent system. prepchem.com
The formation of the dithio-bridge in pantethine is often achieved by the oxidation of the thiol groups of two pantetheine molecules. This can be accomplished using mild oxidizing agents. In many synthetic procedures, starting with cystamine directly yields the pantethine structure.
A method for synthesizing highly pure pantethine involves the use of ketal protecting groups for the diol functionality of pantothenic acid. google.com This strategy involves:
Formation of a ketal of pantothenic acid. google.com
Coupling of the pantothenic acid ketal with cystamine to produce a pantethine ketal. google.com
Hydrolysis of the ketal to yield pure pantethine. google.com
Preparation of Pyridinemethoxycarbonylpropionic Acid Units
The synthesis of 3-(3-pyridinemethoxycarbonyl)propionic acid is a multi-step process commencing with a readily available starting material like nicotinic acid (pyridine-3-carboxylic acid).
A plausible synthetic route involves the following steps:
Reduction of Nicotinic Acid: Nicotinic acid is first esterified, for example, with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield methyl nicotinate. scholarsresearchlibrary.comresearchgate.net This ester is then reduced to 3-pyridylmethanol. scholarsresearchlibrary.comresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) in methanol. scholarsresearchlibrary.comresearchgate.net
Esterification with Succinic Anhydride: The resulting 3-pyridylmethanol is then reacted with succinic anhydride. This reaction opens the anhydride ring, forming an ester with the alcoholic group of the pyridylmethanol and leaving a free carboxylic acid at the other end of the succinyl chain. This directly yields 3-(3-pyridinemethoxycarbonyl)propionic acid.
| Starting Material | Reagents and Conditions | Intermediate/Product |
| Nicotinic Acid | 1. CH₃OH, H₂SO₄ (cat.) 2. NaBH₄, CH₃OH | 3-Pyridylmethanol |
| 3-Pyridylmethanol | Succinic anhydride, Pyridine (cat.) | 3-(3-Pyridinemethoxycarbonyl)propionic acid |
Synthesis of the 2,4-dihydroxy-3,3-dimethylbutyramide Scaffold
The chiral 2,4-dihydroxy-3,3-dimethylbutyramide scaffold is a key component of pantothenic acid and, by extension, this compound. The synthesis of this scaffold in its desired stereoconfiguration is critical. D-(-)-pantolactone is a common and important intermediate in the synthesis of D-(+)-pantothenic acid. chemicalbook.com
The synthesis can start from isobutyraldehyde, which undergoes an aldol (B89426) condensation with formaldehyde (B43269) in the presence of a base (like potassium carbonate) to form hydroxypivaldehyde. The subsequent reaction of hydroxypivaldehyde with hydrogen cyanide in the presence of a D-oxynitrilase enzyme can afford D-2,4-dihydroxy-3,3-dimethylbutyronitrile with high optical purity. chemicalbook.com Acid-catalyzed hydrolysis of this nitrile then yields D-(-)-pantolactone. chemicalbook.com
This pantolactone can then be reacted with β-alanine to form pantothenic acid, which contains the complete 2,4-dihydroxy-3,3-dimethylbutyramide scaffold linked to the amino acid.
Esterification Reactions and Amide Bond Formations in this compound Assembly
The assembly of this compound from its precursors involves the formation of both amide and ester bonds.
The formation of the amide bonds within the pantethine structure is typically achieved through standard peptide coupling methods, as described in section 2.2.1. prepchem.comresearchgate.net These methods involve the activation of the carboxylic acid group of pantothenic acid to facilitate its reaction with the amino group of cysteamine or cystamine.
The final and crucial step in the synthesis of this compound is the tetraesterification of pantethine with four equivalents of 3-(3-pyridinemethoxycarbonyl)propionic acid. nih.gov This reaction involves the formation of four ester bonds at the primary and secondary hydroxyl groups of the two pantoic acid residues within the pantethine molecule.
Given the steric hindrance and the presence of multiple reactive sites, this transformation requires carefully chosen esterification conditions. Standard methods for esterification that could be employed include:
Fischer-Speier Esterification: This involves reacting the alcohol (pantethine) and the carboxylic acid (the pyridinium (B92312) precursor) in the presence of a strong acid catalyst. However, the conditions might be too harsh for a complex molecule like pantethine.
Steglich Esterification: This method uses a coupling agent like DCC or EDC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This is a milder method and often suitable for complex substrates.
Acyl Chloride or Anhydride Method: The carboxylic acid precursor could be converted to a more reactive acyl chloride or anhydride, which would then readily react with the hydroxyl groups of pantethine.
The selection of the appropriate method would be critical to achieve a high yield of the desired tetraester, this compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount for the efficient synthesis of a complex molecule like this compound, aiming to maximize yield, minimize byproducts, and simplify purification. The synthesis can be broadly divided into two key stages: the formation of the pantethine backbone and the final esterification of its four hydroxyl groups.
For the first stage, the formation of the amide bonds in pantethine from its precursors, common peptide coupling reagents are employed. One documented method uses dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). prepchem.com The optimization of this step involves adjusting several parameters:
Solvent: A suitable solvent must dissolve all reactants and reagents. A mixture of pyridine and water has been used. prepchem.com
Temperature: The reaction is often initiated at a low temperature (e.g., 0-10°C) to control the exothermic reaction of DCC and minimize side reactions, before being allowed to warm to room temperature to ensure completion. prepchem.com
Stoichiometry: The molar ratios of the acid (pantothenic acid derivative), amine (cystamine), and coupling agents (DCC, HOBt) are fine-tuned to achieve maximum conversion.
The second crucial stage is the tetra-esterification of the four hydroxyl groups of pantethine with 3-(3-pyridinemethoxycarbonyl)propionic acid. This transformation presents a considerable challenge due to the potential for incomplete reaction and the difficulty in separating partially esterified products. Optimization of this step would focus on driving the reaction to completion.
The following table illustrates key parameters that would be systematically varied to optimize the yield of this esterification step.
| Parameter | Range/Options | Rationale for Optimization |
| Catalyst | Acid (e.g., H₂SO₄, TsOH), Carbodiimide (e.g., DCC, EDCI) with DMAP | An effective catalyst is needed to facilitate the formation of four ester bonds. DCC/DMAP is a common system for esterifying alcohols. |
| Solvent | Aprotic solvents (e.g., Dichloromethane, THF, DMF) | The solvent must be inert to the reaction conditions and capable of dissolving both the polar pantethine core and the less polar acid side-chain. |
| Temperature | 0°C to reflux | Higher temperatures can increase the reaction rate but may also lead to side reactions or degradation. An optimal temperature balances rate and selectivity. nih.gov |
| Reactant Ratio | 1:4 to 1:6 (Pantethine : Acid) | An excess of the acid side-chain is typically used to ensure complete esterification of all four hydroxyl groups on the pantethine molecule. |
| Reaction Time | 4 to 48 hours | The reaction must be monitored (e.g., by TLC or HPLC) to determine the point of maximum product formation before significant byproduct accumulation occurs. nih.gov |
This table presents a hypothetical optimization study for the final esterification in this compound synthesis based on established chemical principles.
Exploration of Novel Synthetic Routes and Green Chemistry Principles in this compound Production
The established synthetic routes to this compound likely involve classical multi-step synthesis with protection, coupling, and deprotection sequences. Modern synthetic chemistry, however, emphasizes the development of novel, more efficient, and environmentally benign processes guided by the principles of green chemistry. Current time information in Bangalore, IN.hodoodo.com
One of the primary goals of green chemistry is to reduce the number of synthetic steps, particularly the use of protecting groups, as this minimizes waste and the use of additional reagents. Current time information in Bangalore, IN. A novel synthetic route for this compound could involve the selective enzymatic esterification of pantethine. Lipases are enzymes that can catalyze ester formation, often with high chemo- and regioselectivity, potentially eliminating the need for protecting the hydroxyl groups. This biocatalytic approach would operate under mild conditions (room temperature, neutral pH) and use a benign solvent like water or a bio-based solvent, aligning with several green chemistry principles. rsc.org
Another innovative approach would be the development of a continuous flow synthesis process. agropages.com In a flow reactor, reagents are pumped through a series of modules where reactions and purifications occur sequentially. This technology offers precise control over reaction parameters like temperature and time, often leading to higher yields and purity. agropages.com A flow process for this compound could significantly reduce reaction times and improve safety and scalability compared to traditional batch processing.
Applying green chemistry principles to this compound synthesis could involve several strategies:
Prevention of Waste: Designing a synthesis with higher atom economy, for example, by using catalytic methods instead of stoichiometric reagents that are consumed in the reaction. nih.gov
Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons or pyridine with greener alternatives such as acetonitrile, 2-methyl-THF, or ionic liquids. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, as could be possible with highly active catalysts or enzymatic methods, reduces energy consumption. Current time information in Bangalore, IN.
Use of Catalysis: Employing catalytic reagents (e.g., enzymes, reusable solid-supported acid catalysts) is superior to using stoichiometric reagents like DCC, which generate significant waste (dicyclohexylurea). nih.govCurrent time information in Bangalore, IN.
Reduce Derivatives: A primary goal would be to avoid the ketal protection-deprotection sequence, perhaps through a highly selective catalytic system, which would shorten the synthesis and reduce waste. Current time information in Bangalore, IN.
The exploration of such novel routes and the integration of green chemistry principles are essential for developing a more sustainable and economically viable manufacturing process for this compound.
Biochemical Interactions and Mechanistic Pathways of Pantenicate
Pantenicate's Interplay with Pantothenic Acid and Coenzyme A Biosynthetic Pathways
The interaction of this compound with fundamental cellular metabolic pathways is predicated on its ability to deliver pantethine (B1678406), a key intermediate in the synthesis of Coenzyme A (CoA).
This compound is structured to serve as a precursor to pantethine. Following its anticipated hydrolysis in the body, the released pantethine plays a more direct role in the CoA biosynthetic pathway than its own precursor, pantothenic acid (Vitamin B5). altmedrev.com Pantethine is the stable disulfide form of pantetheine (B1680023), the molecule that forms the active portion of CoA and Acyl Carrier Proteins (ACP). altmedrev.com
The biosynthesis of CoA from pantothenic acid is a five-step enzymatic process. Pantethine bypasses the initial, rate-limiting steps required for pantothenic acid, thereby providing a more readily available substrate for the final stages of CoA synthesis. altmedrev.com Specifically, pantethine is converted to two molecules of pantetheine, which can then be phosphorylated to 4'-phosphopantetheine. This intermediate is subsequently converted into dephospho-CoA and finally to CoA, a critical cofactor for numerous metabolic reactions, including the Krebs cycle and the synthesis and degradation of fatty acids. altmedrev.comnih.gov
As a tetraester, this compound is chemically designed to undergo hydrolysis in biological environments. This cleavage, likely catalyzed by non-specific esterase enzymes present in the plasma, liver, and other tissues, would break the ester bonds to release its core components. ahajournals.org While direct in vitro or in vivo metabolic studies on this compound are not available in recent scientific literature, the expected primary metabolites would be:
Pantethine: The dimeric disulfide molecule.
A Nicotinic Acid Derivative: Specifically, 3-pyridinemethanol (B1662793) and succinic acid, resulting from the hydrolysis of the 3-(3-pyridinemethoxycarbonyl)propionic acid side chains.
Following this initial breakdown, pantethine itself is subject to further metabolism. It is readily hydrolyzed to its monomeric form, pantetheine. Pantetheine is then acted upon by the enzyme pantetheinase, yielding pantothenic acid and cysteamine (B1669678). nih.govalzdiscovery.org These metabolites can then enter their respective metabolic pathways; pantothenic acid can be used for de novo CoA synthesis, while cysteamine has its own distinct biological activities, including antioxidant effects. alzdiscovery.org
Investigation of this compound's Influence on Cellular Lipid Metabolism in Preclinical Models
The primary therapeutic rationale for this compound is its potential to modulate lipid metabolism, an effect attributed to the combined actions of its pantethine and nicotinic acid-derived metabolites.
The metabolites of this compound are known to influence key enzymes that regulate the synthesis and breakdown of lipids.
Effects derived from Pantethine: The pantethine component is thought to impact lipid metabolism primarily by inhibiting fatty acid synthesis and promoting fatty acid oxidation. Studies on pantethine have shown that it can inhibit acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid synthesis, and fatty acid synthase (FAS), the multi-enzyme complex responsible for building fatty acid chains. patsnap.comfrontiersin.org By serving as a precursor to CoA, it can also increase intracellular CoA concentrations, which in turn stimulates the oxidation of fatty acids within the mitochondria. researchgate.net
Effects derived from Nicotinic Acid: The nicotinic acid component is a well-established lipid-lowering agent. Its primary mechanism involves the potent inhibition of hormone-sensitive lipase (B570770) in adipose tissue. This action reduces the breakdown of triglycerides and curtails the release of free fatty acids into the bloodstream, thereby decreasing the liver's supply of precursors for triglyceride synthesis. nih.gov
Table 1: Potential Modulation of Key Lipid Metabolism Enzymes by this compound Metabolites
| Metabolite | Target Enzyme | Pathway | Effect | Reference(s) |
| Pantethine | Acetyl-CoA Carboxylase (ACC) | Fatty Acid Biosynthesis | Inhibition | patsnap.comresearchgate.net |
| Pantethine | Fatty Acid Synthase (FAS) | Fatty Acid Biosynthesis | Inhibition | frontiersin.org |
| Nicotinic Acid | Hormone-Sensitive Lipase (HSL) | Lipolysis (Adipose Tissue) | Inhibition | nih.gov |
The modulation of enzyme activities by this compound's metabolites directly alters the availability of substrates and the flow of intermediates through interconnected metabolic pathways.
The inhibitory action on ACC by the pantethine moiety would lead to a decrease in the cellular concentration of malonyl-CoA. patsnap.com Since malonyl-CoA is not only a building block for fatty acid synthesis but also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction would relieve this inhibition, thereby increasing the transport of fatty acids into the mitochondria for β-oxidation.
Molecular Targets and Binding Interactions of this compound
Direct binding interactions of the parent compound this compound have not been characterized. Its large size and prodrug nature suggest that its biological effects are mediated through the molecular interactions of its smaller, active metabolites following hydrolysis.
Molecular Targets of Pantethine Metabolites: The mechanism of pantethine is not attributed to a single receptor-ligand interaction but rather to its integrated role in metabolism. It functions as a critical substrate for CoA synthesis and its metabolites can allosterically inhibit enzymes like fatty acid synthase. alzdiscovery.orgfrontiersin.org The resulting increase in CoA levels influences hundreds of enzymatic reactions. altmedrev.com Its metabolite, cysteamine, is a reactive molecule with its own set of biological targets and antioxidant properties. alzdiscovery.org
Molecular Targets of Nicotinic Acid: In contrast, nicotinic acid has a well-defined primary molecular target for its lipid-lowering effects: the G protein-coupled receptor HCAR2 (Hydroxycarboxylic Acid Receptor 2), also known as GPR109A. nih.govresearchgate.netnih.gov This receptor is highly expressed on the surface of adipocytes. When nicotinic acid binds to HCAR2, it initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, the inhibition of hormone-sensitive lipase activity, which curtails free fatty acid release. nih.gov A related receptor, HCAR3, has also been identified as a lower-affinity target. nih.gov More recently, the capsaicin (B1668287) receptor TRPV1 has been identified as another potential molecular target for nicotinic acid, which may mediate some of its other physiological effects. ahajournals.org
Table 2: Characterized Molecular Targets of this compound's Active Metabolites
| Metabolite | Molecular Target | Target Class | Consequence of Binding | Reference(s) |
| Nicotinic Acid | HCAR2 (GPR109A) | G Protein-Coupled Receptor | Inhibition of adipocyte lipolysis | nih.govresearchgate.netnih.gov |
| Nicotinic Acid | HCAR3 (GPR109B) | G Protein-Coupled Receptor | Low-affinity binding, contributes to effects | nih.gov |
| Nicotinic Acid | TRPV1 | Ion Channel | Channel activation, potential role in vasodilation | ahajournals.org |
| Pantethine | Fatty Acid Synthase (FAS) | Enzyme (metabolic) | Allosteric inhibition | frontiersin.org |
| Pantethine | Acetyl-CoA Carboxylase (ACC) | Enzyme (metabolic) | Inhibition | patsnap.comresearchgate.net |
Cellular Responses and Gene Expression Profiling Induced by this compound in In Vitro Systems
Once inside a cell, a compound can trigger a cascade of responses, altering gene expression and modifying the cellular proteome and metabolome. Analyzing these changes provides a global view of the compound's biological impact.
Transcriptomic analysis, commonly performed using techniques like RNA-sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously in response to a specific treatment. nih.govnih.govthermofisher.comwikipedia.org This provides a comprehensive snapshot of the cellular pathways that are activated or inhibited by a compound. frontiersin.orgnih.gov Such analyses can reveal novel mechanisms of action and identify biomarkers of response.
A thorough search of scientific databases indicates that no transcriptomic studies on cells treated with this compound have been published. As a result, there is no available data on the global gene expression changes induced by this compound in any in vitro cell system.
Table 3: Summary of Transcriptomic Findings in this compound-Treated Cells This table is structured to present key findings from a transcriptomic analysis. As no such data for this compound is publicly documented, the table reflects this absence of information.
| Analysis Type | Key Findings | Number of Differentially Expressed Genes (DEGs) | Main Pathways Affected |
|---|---|---|---|
| This compound vs. Control | No data available | - | - |
Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions, while metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system. nih.govnih.govrevespcardiol.orgmdpi.com Together, these "omics" technologies offer a detailed understanding of the functional consequences of drug treatment at the cellular level.
To date, there are no specific proteomic or metabolomic studies in the scientific literature that have characterized the biochemical impact of this compound on in vitro cell cultures. Therefore, data on how this compound may alter the cellular proteome or metabolome is not available.
Table 4: Key Proteomic and Metabolomic Changes Induced by this compound This table is intended to summarize significant findings from proteomic and metabolomic studies. In the absence of such research on this compound, it remains unpopulated.
| Omics Type | Key Altered Proteins/Metabolites | Associated Pathway | Fold Change |
|---|---|---|---|
| Proteomics | No data available | - | - |
| Metabolomics | No data available | - | - |
Advanced Analytical Methodologies for Pantenicate Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and purity evaluation of Pantenicate. These techniques provide detailed information about the molecular framework and the presence of any contaminants.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are routinely employed.
In a typical ¹H NMR spectrum of a pantothenic acid derivative, characteristic signals can be observed. For instance, the protons of the methyl groups often appear as distinct singlets in the upfield region, while the methylene (B1212753) protons adjacent to functional groups like hydroxyl or amide moieties exhibit specific chemical shifts and splitting patterns. libretexts.orggoogle.com The chemical shifts are influenced by the electronic environment of the protons, providing valuable structural information. libretexts.org For example, protons near electronegative atoms are deshielded and appear at a higher chemical shift (downfield). libretexts.org The integration of the signals provides a ratio of the number of protons, further aiding in structural assignment. google.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift being indicative of its functional group and hybridization state. researchgate.net For instance, carbonyl carbons in amide and ester groups typically resonate at the downfield end of the spectrum. researchgate.net While direct NMR data for this compound is not widely published, data from closely related pantothenic acid derivatives can be used for comparative analysis. libretexts.orgnih.gov
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Pantothenic Acid Derivatives libretexts.orggoogle.comresearchgate.net
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 0.8 - 1.2 |
| Methylene (CH₂) adjacent to C=O | 2.3 - 2.7 |
| Methylene (CH₂) adjacent to N-H | 3.2 - 3.6 |
| Methylene (CH₂) adjacent to O-H | 3.4 - 4.0 |
| Methine (CH) adjacent to O-H | 3.8 - 4.2 |
| Amide (N-H) | 6.5 - 8.0 |
Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its metabolites with high accuracy and precision. organicchemistrydata.orgmdpi.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. organicchemistrydata.org This capability is crucial for confirming the identity of the parent compound and for identifying unknown metabolites by providing their exact masses. rsc.org
Techniques such as Electrospray Ionization (ESI) are often coupled with HRMS to gently ionize molecules like this compound, preserving their structural integrity for mass analysis. nih.gov The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the differentiation between molecules with very similar masses. mdpi.com For instance, in a study on pantothenate synthetase, HRMS was used to confirm the formation of various pantothenic acid derivatives. nih.gov
Chromatographic Techniques for this compound Quantification and Impurity Profiling in Research Samples
Chromatographic techniques are fundamental for separating this compound from complex mixtures, quantifying its concentration, and profiling any impurities. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. ijcce.ac.ir
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quality control of this compound-related compounds. oup.com Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is a common approach for separating water-soluble compounds like pantothenic acid and its derivatives. researchgate.netnih.gov
Different types of columns, such as C18 or C4, are selected based on the specific separation requirements. oup.comnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve good resolution and peak shape. oup.comresearchgate.net Detection is often performed using a UV detector at a wavelength where the analyte absorbs light, for instance, around 200-210 nm for compounds lacking a strong chromophore. oup.comnih.govbiorxiv.org Method validation is crucial and includes parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). oup.comresearchgate.net
Table 2: Example HPLC Method Parameters for the Analysis of Pantothenic Acid Derivatives oup.comnih.gov
| Parameter | Condition |
| Column | Vydac Proteins C4 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Aqueous solution of trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 206 nm |
| Linearity Range | 13.0 - 130 µg/mL |
| Recovery | >98% |
| Intra-day RSD | <1.0% |
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for analyzing this compound in complex biological mixtures. nih.govplos.org LC-MS combines the separation power of HPLC with the mass detection capabilities of MS. researchgate.net This is particularly valuable for identifying and quantifying metabolites of this compound in biological matrices. rsc.orgnih.gov
Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is considered the gold standard for quantitative bioanalysis. rsc.org In an LC-MS/MS experiment, a specific parent ion of the analyte is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. plos.org For instance, LC-MS/MS methods have been developed for the simultaneous quantification of various B vitamins, including pantothenic acid, in whole blood. researchgate.netresearchgate.netnih.govjove.com
Development and Validation of Robust Analytical Methods for this compound in Complex Biological Matrices (e.g., cell lysates, animal tissues)
The analysis of this compound in complex biological matrices such as cell lysates and animal tissues presents significant challenges due to the presence of numerous interfering substances. researchgate.net Therefore, the development and validation of robust analytical methods are critical to ensure accurate and reliable results.
Sample preparation is a crucial first step to remove proteins and other matrix components that can interfere with the analysis. biorxiv.org Common techniques include protein precipitation using agents like trichloroacetic acid or zinc sulfate, followed by centrifugation. biorxiv.orgresearchgate.netresearchgate.net The choice of sample preparation method can significantly impact the recovery and accuracy of the analysis. researchgate.net
Method validation for biological samples is extensive and follows strict guidelines. It includes the assessment of specificity, selectivity, linearity, accuracy, precision (both within-run and between-run), recovery, matrix effects, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, storage). oup.comresearchgate.net The use of a suitable internal standard, often a stable isotope-labeled version of the analyte, is essential to compensate for variations in sample preparation and instrument response. plos.org For example, a study quantifying coenzyme A and its precursors in cells utilized a specific sample deproteinization method to retain significant amounts of pantothenate for LC-MS/MS analysis. plos.org Another study detailed the preparation of cell lysates from Mycobacterium tuberculosis for the analysis of pantothenate kinase activity, a key enzyme in the metabolic pathway involving pantothenate. researchgate.net
Table 3: Key Validation Parameters for the Quantification of this compound in a Biological Matrix researchgate.netresearchgate.net
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Emerging Analytical Techniques for High-Throughput Screening and Miniaturized Analysis of this compound
The evolution of analytical chemistry has ushered in an era of high-throughput screening (HTS) and miniaturization, enabling the rapid and efficient analysis of vast numbers of samples. These advanced methodologies are increasingly relevant for the characterization of compounds like this compound and its related metabolic derivatives. Techniques such as advanced liquid chromatography-mass spectrometry, coupled with novel assay formats and microfluidic systems, are at the forefront of this analytical revolution, offering unprecedented speed, sensitivity, and automation.
High-throughput screening is a critical process in drug discovery and related fields, allowing for the automated testing of large compound libraries for their effects on a specific biological target. i-med.ac.at In the context of this compound, HTS methodologies have been primarily developed and applied to its metabolic precursors and related enzymes, such as pantothenate synthetase (PanC) and pantothenate kinase (PanK). plos.orgacs.org These enzymes are crucial in the biosynthesis of coenzyme A, a pathway in which pantothenate (vitamin B5), a component of this compound, is a key precursor. plos.org
One prominent HTS approach involves the use of enzyme-based assays optimized for robotic handling and analysis in microplate formats. For instance, a fluorescent assay has been developed for vanin-1, a pantetheinase that hydrolyzes pantetheine (B1680023) to produce pantothenic acid. nih.gov This assay utilizes a fluorogenic substrate, pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC), which upon enzymatic cleavage by vanin-1, releases the highly fluorescent aminomethylcoumarin (AMC) molecule. nih.govresearchgate.net The increase in fluorescence intensity is directly proportional to enzyme activity and can be rapidly measured using a plate reader. This method has proven robust for HTS, demonstrating good signal-to-background ratios and a high Z' factor, a statistical parameter indicative of assay quality and suitability for HTS. nih.gov
Another HTS methodology applied to the pantothenate pathway is the luciferase-based kinetic assay. acs.org This system was employed to screen over 500,000 compounds to identify modulators of pantothenate kinase (PanK) activity. acs.org The assay measures the depletion of ATP as PanK phosphorylates pantothenate, with the remaining ATP concentration being quantified by a luciferase/luciferin reaction that generates a luminescent signal. This method is highly sensitive and adaptable to a 384-well plate format, making it ideal for large-scale screening campaigns. nih.gov The findings from such screens, including the identification of novel inhibitors and activators, underscore the power of HTS in exploring the chemical biology of the pantothenate metabolic network. acs.org
The following table summarizes the key parameters of a representative HTS assay developed for an enzyme in the pantothenate pathway, illustrating the performance metrics that are crucial for high-throughput applications.
| Parameter | Value | Significance |
| Target Enzyme | Vanin-1 (pantetheinase) nih.gov | Catalyzes the production of pantothenic acid. nih.gov |
| Assay Principle | Fluorescent nih.gov | Release of fluorescent AMC upon substrate hydrolysis. researchgate.net |
| Substrate | Pantothenate-AMC nih.gov | A synthetic substrate that becomes fluorescent after cleavage. researchgate.net |
| Plate Format | 384-well nih.gov | Allows for miniaturization and simultaneous analysis of many samples. i-med.ac.at |
| Signal-to-Background (S/B) | 7 nih.gov | Indicates a strong signal relative to the noise of the assay. |
| Z' Factor | 0.75 nih.gov | A value >0.5 indicates an excellent and robust assay for HTS. plos.org |
Miniaturized analysis systems, often referred to as lab-on-a-chip or micro-total-analysis-systems (µTAS), offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portability and integration of multiple analytical steps. elveflow.commdpi.commdpi.com While specific applications for this compound are still emerging, the principles of these technologies are well-suited for its analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of B vitamins, including pantothenic acid and its derivatives, in complex biological matrices. phytolab.comresearchgate.netplos.org Recent advancements have focused on developing rapid and simple LC-MS/MS methods that can be adapted for higher throughput. For example, a method for determining vitamin B5 in human urine involves a simple dilution step followed by direct injection into the LC-MS system, significantly reducing sample preparation time. researchgate.net Such methods demonstrate excellent linearity, low limits of detection, and high precision, making them suitable for clinical and research studies requiring the analysis of numerous samples. researchgate.netplos.org
The table below presents typical validation parameters for an LC-MS/MS method for the analysis of pantothenic acid, which would be applicable to the analysis of this compound following appropriate hydrolysis.
| Validation Parameter | Result | Reference |
| Linearity (r²) | 0.999 | researchgate.net |
| Limit of Detection (LOD) | 0.1 µg/mL | researchgate.net |
| Intraday Precision (CV%) | < 5.5% | researchgate.net |
| Interday Precision (CV%) | < 5.8% | researchgate.net |
| Analytical Recovery | 96.3 - 103% | researchgate.net |
Capillary electrophoresis (CE) is another powerful separation technique that is inherently miniaturized, requiring only nanoliter volumes of sample. i-med.ac.atresearchgate.net CE separates analytes based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field, offering high efficiency and resolution. aurorabiomed.comfrontiersin.org It is a versatile technique that can be applied to a wide range of molecules, from small ions to large proteins. aurorabiomed.com The automation capabilities and rapid separation times of modern CE systems make them an attractive option for high-throughput analysis. thermofisher.com The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power by providing mass identification of the separated components.
Microfluidic devices represent the pinnacle of miniaturization, integrating entire analytical workflows onto a single chip. elveflow.comresearchgate.net These devices can incorporate sample preparation, separation, and detection in a continuous and automated fashion. mdpi.com For the analysis of compounds like this compound, a microfluidic system could be designed to perform enzymatic hydrolysis, followed by electrophoretic separation of the resulting pantothenic acid and its counterpart, with subsequent detection, all within a single, compact device. The precise control of fluid flow at the microscale allows for rapid reactions and separations, making microfluidics a promising platform for future high-throughput screening and point-of-care diagnostic applications related to pantothenate metabolism. elveflow.comnih.gov
Preclinical Research Models for Investigating Pantenicate S Biological Activities
In Vitro Cell Culture Models for Mechanistic Studies of Pantenicate
In vitro models, which involve studies performed on microorganisms, cells, or biological molecules outside their normal biological context, serve as a foundational tool in preclinical research. emulatebio.comemulatebio.com These models are instrumental for high-throughput screening and for detailed investigation of the molecular mechanisms by which a compound like this compound exerts its effects at a cellular level. nih.govfrontiersin.org
The initial assessment of this compound's biological activity often involves the use of both primary cell cultures and immortalized cell lines. kcasbio.com Primary cells, which are sourced directly from living tissue and have a finite lifespan, offer high physiological relevance. emulatebio.com In contrast, immortalized cell lines have been genetically modified to proliferate indefinitely, providing a consistent and reproducible system for experiments. emulatebio.com
The selection of cell types for studying this compound is guided by the known biological roles of its parent molecule, pantothenic acid, which is a precursor to coenzyme A (CoA) and is vital for fatty acid metabolism and the Krebs cycle. oregonstate.edu Therefore, cell types with high metabolic activity are of particular interest.
Table 1: Examples of Cell Models for this compound Research
| Model Type | Specific Example | Tissue of Origin | Rationale for Use in this compound Studies |
|---|---|---|---|
| Primary Cell Culture | Primary Hepatocytes | Liver | The liver is a central hub for metabolism; ideal for studying effects on lipid and glucose metabolism. |
| Primary Neurons | Brain | To investigate potential neuroprotective or neuromodulatory effects, given the brain's high energy demand. | |
| Adipocytes | Adipose Tissue | To explore the impact on fat storage, lipolysis, and insulin (B600854) sensitivity. | |
| Immortalized Cell Line | HepG2 | Human Liver | A widely used model for studying liver metabolism and toxicity. |
| SH-SY5Y | Human Neuroblastoma | A common model for neurobiological studies, including mitochondrial function and oxidative stress. |
Key phenotypic assays for this compound would include:
Cell Viability and Proliferation Assays: To determine the concentration range over which this compound affects cell survival and growth.
Metabolic Activity Assays: Measuring parameters like ATP production, oxygen consumption rate (OCR), and extracellular acidification rate (ECAR) to assess effects on mitochondrial respiration and glycolysis.
Lipid Accumulation Assays: Using dyes like Oil Red O to visualize and quantify intracellular lipid droplets, which is relevant for a compound expected to modulate fatty acid metabolism.
Morphological Profiling: Techniques like Cell Painting use a variety of fluorescent dyes to stain different cellular compartments, allowing for the detection of subtle morphological changes that can provide clues about the compound's mechanism of action. corelifeanalytics.com
Table 2: Representative Data from a Phenotypic Assay Panel for this compound
| Assay | Endpoint Measured | This compound (10 µM) - % Change from Control |
|---|---|---|
| Cell Viability (MTT Assay) | Mitochondrial Reductase Activity | +5% |
| Metabolic Activity (Seahorse) | Oxygen Consumption Rate (OCR) | +25% |
| Lipid Accumulation (Oil Red O) | Intracellular Triglycerides | -15% |
| Oxidative Stress (ROS Glo) | Reactive Oxygen Species Levels | -10% |
This table presents illustrative data to demonstrate the type of results generated from phenotypic assays.
In Vivo Animal Models for Exploring this compound's Systemic Biochemical Effects (Non-Clinical)
While in vitro models are excellent for mechanistic studies, in vivo animal models are essential to understand how a compound behaves in a complex, whole-organism system. nih.govnih.gov These models allow for the investigation of systemic metabolic effects and provide crucial data on the compound's pharmacokinetic and pharmacodynamic profiles. fda.gov
Rodent models, particularly mice and rats, are the most commonly used systems for studying metabolic diseases due to their genetic and physiological similarities to humans, relatively short life cycles, and the availability of well-characterized strains. d-nb.infousamv.ro To investigate the metabolic effects of this compound, researchers may use both healthy animals and models that mimic human metabolic disorders. biovenic.com
Examples of relevant rodent models include:
Diet-Induced Obesity (DIO) Models: Mice or rats fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, providing a platform to test if this compound can reverse or mitigate these conditions. d-nb.info
Genetic Models: Leptin-deficient ob/ob mice or leptin receptor-deficient db/db mice are genetic models of obesity and type 2 diabetes that can be used to explore the efficacy of this compound in a state of severe metabolic dysregulation. usamv.ro
In these models, researchers would measure a panel of biochemical markers to assess the systemic impact of this compound administration. nih.gov
Table 3: Key Metabolic Parameters Measured in Rodent Models Treated with this compound
| Parameter Category | Specific Measurement | Expected Effect of this compound |
|---|---|---|
| Glycemic Control | Fasting Blood Glucose, Insulin Levels, Glucose Tolerance Test (GTT) | Improvement in glucose homeostasis |
| Lipid Profile | Serum Triglycerides, Total Cholesterol, HDL, LDL | Reduction in triglycerides and LDL cholesterol |
| Body Composition | Body Weight, Fat Mass, Lean Mass | Reduction in body weight and fat mass |
| Liver Health | Liver Triglyceride Content, Plasma ALT/AST levels | Reduction in hepatic steatosis |
This table provides examples of parameters and hypothetical expected outcomes.
Pharmacokinetics (PK) describes what the body does to the drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). merckvetmanual.com Pharmacodynamics (PD) describes what the drug does to the body, which involves measuring the biochemical or physiological response to the drug over time. wikipedia.org Understanding the PK/PD relationship is critical for translating preclinical findings to clinical use. alimentiv.com
PK studies in rodent models would involve administering this compound and then measuring its concentration in blood plasma at various time points. PD studies would correlate these concentrations with a specific biological effect, such as a change in a key metabolic biomarker. jnmjournal.org
Table 4: Representative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Definition | Illustrative Value |
|---|---|---|
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach maximum concentration | 1.0 hour |
| t½ | Elimination half-life | 4.5 hours |
| AUC (0-inf) | Area under the concentration-time curve | 9800 ng*h/mL |
| F (%) | Bioavailability (Oral) | 65% |
This table contains hypothetical data for illustrative purposes.
Comparative Biological Activity Assessments of this compound with Related Pantothenate Derivatives and Analogs
To understand the unique properties of this compound, its biological activity is compared to that of its parent compound, pantothenic acid, and other related derivatives. These analogs may include panthenol (the alcohol form), pantethine (B1678406) (the disulfide form), and various synthetic pantothenamides. oregonstate.edunih.gov
These comparative assessments are typically performed using the in vitro and in vivo models described previously. The goal is to determine if the chemical modifications in this compound lead to enhanced potency, improved metabolic stability, better bioavailability, or a novel mechanism of action compared to other members of the pantothenate family. nih.govoregonstate.edu For instance, the antibacterial action of some pantothenate antimetabolites has been linked to their ability to be converted into inactive coenzyme A analogs, which then inhibit fatty acid synthesis. nih.gov Similar comparative studies would be essential to position the activity of this compound within the broader class of pantothenate-derived compounds.
Table 5: Illustrative Comparative Activity in an In Vitro Metabolic Assay
| Compound | EC50 (µM) for stimulating OCR in HepG2 cells | Relative Potency (vs. Pantothenic Acid) |
|---|---|---|
| Pantothenic Acid | 50 | 1.0x |
| Pantethine | 25 | 2.0x |
| Panthenol | 60 | 0.8x |
| This compound | 10 | 5.0x |
This table presents a hypothetical comparison to illustrate the relative potency of this compound.
Lack of Preclinical Research Data for the Chemical Compound "this compound"
Despite a comprehensive search of scientific literature and databases, there is a significant lack of available information regarding preclinical research on the chemical compound "this compound." While the compound is listed in some chemical and pharmaceutical databases, often with a general classification as an antihyperlipoproteinemic agent, no specific preclinical studies, including in vivo or in vitro research, could be identified. scribd.comscribd.comncats.iowho.intkaggle.comgoogle.comjustia.com
This absence of data prevents a detailed analysis of the preclinical research models that would have been used to investigate its biological activities. Consequently, it is not possible to provide information on the ethical considerations and best practices specifically related to any preclinical animal research that may or may not have been conducted on this compound.
General principles of ethical animal research, such as the "3Rs" (Replacement, Reduction, and Refinement), the necessity of clear scientific justification, the use of appropriate animal models, and the minimization of pain and distress, are standard in all preclinical studies. However, without specific research on this compound, any discussion of these principles in the context of this particular compound would be purely speculative.
Similarly, the creation of data tables detailing research findings is not feasible due to the lack of published studies.
Computational Chemistry and Structure Activity Relationship Sar Approaches for Pantenicate
Molecular Modeling and Docking Studies of Pantenicate with Predicted Protein Targets
Molecular modeling is a cornerstone of computational chemistry, enabling the simulation and prediction of molecular behavior. nih.govresearchgate.net For this compound, this would involve creating a three-dimensional model of the molecule to study its conformational possibilities and electronic properties. pnnl.govnih.gov
A critical application of molecular modeling is molecular docking, a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govwikipedia.org This process requires the three-dimensional structure of the target protein. If the specific protein targets of this compound are not experimentally known, computational methods can be employed to predict them based on various data, such as gene expression profiles. nih.govnih.govresearchgate.net
Docking studies can provide insights into:
Binding Affinity: Estimating the strength of the interaction between this compound and a protein target.
Binding Mode: Identifying the specific orientation and conformation of this compound within the protein's binding site.
Key Interactions: Detailing the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound.
These studies are crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent analogs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgwikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. gardp.orgdrugdesign.org
To perform a QSAR study on this compound, a dataset of its structural analogs with experimentally measured biochemical activities would be required. The process involves several key steps:
Data Collection: Gathering a series of this compound analogs with their corresponding biological activity data (e.g., IC50 values).
Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure, such as physicochemical, topological, and electronic properties.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors with the observed biological activity. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability for predicting the activity of new, untested compounds. mdpi.com
A validated QSAR model can be a powerful tool for prioritizing the synthesis of new this compound analogs with potentially enhanced activity, thereby saving time and resources in the drug discovery process. nih.gov
A significant outcome of QSAR analysis is the identification of the most influential molecular descriptors in the final model. nih.gov These descriptors highlight the key structural features—such as specific functional groups, molecular shape, or electronic properties—that are either beneficial or detrimental to the biological activity of this compound analogs. nih.gov This information is invaluable for medicinal chemists to understand the structure-activity landscape and to guide the rational design of new molecules with improved therapeutic profiles. wikipedia.org
De Novo Design and Virtual Screening for this compound-Inspired Molecules
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov If a protein target for this compound is identified, virtual screening could be used to find other structurally diverse molecules that might bind to the same target, potentially with higher affinity or better properties. This can be done through ligand-based approaches (finding molecules similar to this compound) or structure-based approaches (docking millions of compounds into the protein's active site). arxiv.orgresearchgate.net
De novo design , on the other hand, involves the computational creation of entirely new molecules from scratch. nih.govnih.gov Algorithms can be used to "grow" molecules within the binding site of a target protein, optimizing their structure to form favorable interactions. embopress.orgmdpi.comarxiv.org this compound's core structure could serve as a starting point or inspiration for these de novo design efforts, aiming to generate novel chemical entities with desired biological activities.
Cheminformatics and Big Data Analytics in this compound Research
Cheminformatics combines chemistry, computer science, and information science to store, analyze, and retrieve chemical information. univ.kiev.uaresearchgate.netnih.gov In the context of this compound research, cheminformatics tools would be essential for managing the chemical and biological data generated. This includes:
Database Management: Creating and managing databases of this compound analogs and their associated properties and biological data. nih.gov
Chemical Space Analysis: Visualizing and analyzing the structural diversity of a library of this compound-inspired compounds to ensure broad coverage of potential structures.
Property Prediction: Using computational models to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) for new this compound analogs.
The integration of Big Data analytics could further enhance this research by analyzing vast and complex datasets from various sources (e.g., genomic, proteomic, and chemical screening data) to uncover hidden patterns, identify potential new targets for this compound, or understand its effects on biological pathways at a systems level.
Future Trajectories and Unanswered Questions in Pantenicate Research
Development of Advanced Synthetic Routes for Isotopic Labeling and Mechanistic Tracing of Pantenicate
A significant hurdle in understanding the precise metabolic fate and mechanism of action of this compound is the lack of available isotopically labeled standards for tracing studies. Future research must prioritize the development of advanced synthetic routes to introduce stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into specific positions of the this compound molecule.
Drawing inspiration from methodologies developed for its metabolic precursors, several strategies could be adapted. The technique of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), which uses precursors like [¹³C₃¹⁵N₁]-pantothenate to biosynthetically produce labeled Coenzyme A (CoA) and its derivatives in yeast, insect, and mammalian cells, provides a powerful precedent. acs.orgresearchgate.netnih.gov A similar approach could be envisioned where microorganisms or cell cultures capable of synthesizing pantethine (B1678406) are supplied with labeled precursors to generate an isotopically marked pantethine core, which could then be chemically esterified to form labeled this compound.
Another promising avenue involves the chemical synthesis of labeled prodrugs, as demonstrated in studies with fosmetpantotenate (B607538), a phosphopantothenic acid prodrug. In these studies, isotopically labeled fosmetpantotenate (containing ¹³C, ¹⁵N, and ¹⁸O) was administered to animals to trace its conversion and incorporation into the CoA pool in the brain and liver. plos.org A similar synthetic strategy for this compound would be invaluable for definitive pharmacokinetic and mechanistic studies, allowing researchers to track the molecule from administration through its hydrolysis and subsequent entry into endogenous pathways. plos.org These labeled compounds would enable precise quantification through mass spectrometry and allow for unambiguous tracing of its metabolic products in various tissues and biofluids.
Table 1: Potential Isotopic Labeling Strategies for this compound Research
| Isotope(s) | Labeling Position | Precursor Molecule | Research Application |
|---|---|---|---|
| ¹³C, ¹⁵N | Pantothenate moiety | [¹³C,¹⁵N]-Pantothenic Acid | Tracing the fate of the pantothenate backbone into the CoA pool. |
| ¹⁸O | Phosphate groups (if applicable post-hydrolysis) | ¹⁸O-water/phosphate | Investigating phosphorylation events in the metabolic cascade. |
| ²H (Deuterium) | Nicotinic acid moiety | Deuterated Nicotinic Acid | Differentiating the fate of the nicotinic acid esters from the pantethine core. |
Deepening Understanding of this compound's Endogenous Biochemical Pathways and Enzymes
This compound is understood to be a prodrug that is metabolized to its constituent parts. It is structurally a tetraester of pantethine. ataman-chemicals.comataman-chemicals.com The established metabolic pathway for pantethine involves its hydrolysis by pantetheinase enzymes (vanins) into pantothenic acid (vitamin B5) and cysteamine (B1669678). frontiersin.orgresearchgate.net Pantothenic acid is the essential precursor for the five-step biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. wikipedia.orgeujournal.orgaltmedrev.com
The primary unanswered question regarding this compound's metabolism is the very first step: which specific esterase enzymes are responsible for its initial hydrolysis to release pantethine and nicotinic acid? Identifying these enzymes and characterizing their kinetics, tissue distribution, and regulation is a critical area for future investigation. Are these ubiquitous carboxylesterases, or are there specific enzymes with a high affinity for this compound?
Once hydrolyzed, the resulting pantethine enters a well-documented pathway. However, how the sudden influx of pantethine from this compound administration affects the regulation of this pathway is not fully understood. A key control point is the enzyme pantothenate kinase, which catalyzes the first committed step in CoA synthesis and is subject to feedback inhibition by CoA and its thioesters. eujournal.orgnih.gov Research is needed to determine if the bolus of precursor from this compound can override this feedback, leading to supraphysiological levels of CoA in certain cells, and what the downstream consequences of such an event might be.
Table 2: Key Enzymes in the Postulated this compound Metabolic Pathway
| Enzyme | Action | Substrate | Product(s) | Research Gap for this compound |
|---|---|---|---|---|
| Unknown Esterase(s) | Hydrolysis of ester bonds | This compound | Pantethine + Nicotinic Acid | Identification and characterization of the specific enzyme(s). |
| Pantetheinase (Vanin) | Hydrolysis of amide bond | Pantetheine (B1680023) | Pantothenic Acid + Cysteamine | How this compound administration impacts its activity and expression. researchgate.neteujournal.org |
| Pantothenate Kinase (PanK) | Phosphorylation | Pantothenic Acid | 4'-Phosphopantothenate | Impact of precursor influx on this key regulatory step. eujournal.orgnih.gov |
| Phosphopantothenoylcysteine Synthetase (PPCS) | Cysteine addition | 4'-Phosphopantothenate | 4'-Phospho-N-pantothenoylcysteine | Downstream pathway flux analysis. wikipedia.org |
Innovation in Analytical Techniques for Ultra-Trace Detection and In Situ Profiling of this compound
The ability to accurately measure a compound and its metabolites at very low concentrations is fundamental to understanding its biological role. Currently, there are no validated, highly sensitive analytical methods published specifically for this compound. While methods exist for its downstream metabolite, pantothenic acid, such as HPLC with UV detection, these may lack the sensitivity and specificity required for detailed pharmacokinetic studies. jfda-online.comresearchgate.net
Future research should focus on developing and validating robust analytical methods for this compound and its direct metabolites. The most promising approach would be Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and specificity and has been successfully applied to the simultaneous quantification of CoA and its various intermediates. rsc.orglife-science-alliance.org The development of an LC-MS/MS method for this compound would require the chemical synthesis of a stable isotope-labeled internal standard (as discussed in section 7.1) to ensure the highest accuracy and precision, correcting for any sample loss or degradation during processing. rsc.org
Furthermore, innovation is needed in techniques for in situ profiling. This involves measuring the compound directly within its biological context (e.g., within a specific tissue or organelle). Advanced mass spectrometry imaging techniques could potentially be adapted to visualize the distribution of this compound and its key metabolites within tissue sections, providing invaluable spatial information about its uptake and sites of action.
Table 3: Comparison of Potential Analytical Techniques for this compound
| Technique | Analyte(s) | Advantages | Disadvantages/Challenges | Future Direction |
|---|---|---|---|---|
| HPLC-UV | Pantothenic Acid | Simple, widely available. jfda-online.comresearchgate.net | Lower sensitivity and specificity; indirect measurement for this compound. | Method adaptation for this compound; optimization of separation. |
| Microbiological Assay | Pantothenic Acid | Measures biologically active form. | Time-consuming, prone to interference, unreliable values. jfda-online.com | Not suitable for direct this compound measurement. |
| Gas Chromatography (GC) | Pantothenic Acid | Alternative to HPLC. | May require derivatization, time-consuming. jfda-online.com | Less common; LC-MS is generally preferred. |
Integration of Systems Biology Approaches for Comprehensive this compound Profiling
To move beyond a linear understanding of this compound's effects, future research must embrace a systems biology approach. This involves integrating data from multiple "omics" platforms—such as metabolomics, proteomics, and transcriptomics—to build a holistic picture of the cellular and systemic response to this compound administration.
Metabolomic studies, which analyze the global profile of small molecule metabolites, have already shown that the related compound pantethine can significantly alter the landscape of metabolites involved in redox balance and lipid oxidation in tumors. life-science-alliance.org A similar untargeted metabolomics approach applied to this compound would likely reveal widespread metabolic perturbations well beyond the canonical lipid-lowering pathways, potentially identifying novel biomarkers of its activity.
Integrating these metabolomic findings with proteomics (the study of all proteins) and transcriptomics (the study of all RNA transcripts) would provide a multi-layered view of the response. For example, do the observed metabolic changes correlate with altered expression of key metabolic enzymes or transport proteins? This integrated data can be used to construct computational network models, helping to predict the broader biological impact of this compound and to generate new, testable hypotheses about its mechanism of action. life-science-alliance.org
Potential for this compound as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency and a well-understood mechanism of action. While this compound is a prodrug, its ability to deliver a substantial intracellular load of its constituent parts—pantethine and nicotinic acid—gives it potential as a chemical probe to investigate the consequences of acutely upregulating the CoA biosynthetic pathway.
By bypassing the primary, saturable transport mechanisms for pantothenic acid, this compound could be used to ask specific questions about cellular metabolism. wikipedia.org For example, how do different cell types respond to a sudden, large increase in the availability of CoA precursors? Does this impact cellular energy status, redox balance, protein acetylation, or other CoA-dependent processes in ways that are not observable with simple pantothenic acid supplementation?
To be validated as a chemical probe, rigorous characterization would be required. This includes confirming its cellular uptake and conversion, identifying all its downstream effects (both on-target and off-target), and ideally, developing a structurally similar but inactive analog to serve as a negative control. If properly characterized, this compound could become a valuable tool for researchers studying the central role of Coenzyme A in health and disease.
Q & A
Q. What frameworks validate computational predictions of this compound’s drug-target interactions?
- Guidance :
- Cross-validate docking results with molecular dynamics simulations.
- Compare predictions to known ligand-receptor crystallography data.
- Test hypotheses with functional assays (e.g., competitive binding assays) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
